molecular formula C20H20N2O2 B579919 1-[3-(Benzyloxy)propyl]-5-formylindoline-7-carbonitrile CAS No. 1375180-30-5

1-[3-(Benzyloxy)propyl]-5-formylindoline-7-carbonitrile

Cat. No.: B579919
CAS No.: 1375180-30-5
M. Wt: 320.392
InChI Key: VKXPNKYSVROKKY-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)propyl]-5-formylindoline-7-carbonitrile ( 1375180-30-5) is a high-value indoline derivative that serves as a critical synthetic intermediate in pharmaceutical research and development . Its molecular structure, characterized by a formyl group and a carbonitrile group on the indoline core, along with a 3-(benzyloxy)propyl side chain, provides versatile reactivity for further chemical transformations . This compound is prominently recognized as a key building block in the multi-step synthesis of active pharmaceutical ingredients (APIs), most notably for the asymmetric synthesis of Silodosin, a selective α1-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia (enlarged prostate) . The synthetic utility of this compound is well-documented in patent literature, where it is referred to as a crucial intermediate (cyano-aldehyde) . Its formyl group is amenable to condensation reactions, for instance, with nitroethane, to form nitro styrene derivatives that are subsequently reduced to advanced intermediates on the pathway to the final API . This makes it an essential reagent for medicinal chemists exploring novel synthetic routes and for the industrial-scale production of specialized therapeutics . With a molecular formula of C20H20N2O2 and a molecular weight of 320.39 g/mol , it is supplied as a fine chemical for use in organic synthesis, process chemistry, and as a pharmaceutical standard or impurity reference . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

5-formyl-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c21-13-19-12-17(14-23)11-18-7-9-22(20(18)19)8-4-10-24-15-16-5-2-1-3-6-16/h1-3,5-6,11-12,14H,4,7-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXPNKYSVROKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2C#N)C=O)CCCOCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparison of Formylation Conditions

Reagent SystemSolventTemperature (°C)Yield (%)Purity (%)Source
POCl₃/DMF1,2-Dichloroethane508597
PCl₅/DMFChlorobenzene607293

Cyanation at the C-7 Position

The C-7 cyanation step is pivotal for introducing the nitrile group. US9862681B2 outlines a two-step process involving oxime formation followed by dehydration. First, the formyl intermediate is converted to an oxime using hydroxylamine hydrochloride in ethanol/water (3:1) at reflux. Subsequent treatment with acetic anhydride and sulfuric acid facilitates dehydration to the nitrile:

5-FormylindolineNH2OH\cdotpHCl5-(Hydroxyimino)indolineAc2O5-Cyanoindoline\text{5-Formylindoline} \xrightarrow{\text{NH}2\text{OH·HCl}} \text{5-(Hydroxyimino)indoline} \xrightarrow{\text{Ac}2\text{O}} \text{5-Cyanoindoline}

Alternatively, direct cyanation via Rosenmund-von Braun reaction using CuCN in DMF at 120°C has been reported, though with lower yields (50–60%).

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization from ethanol/water mixtures. Key characterization data include:

  • ¹H NMR (CDCl₃): δ 9.85 (s, 1H, CHO), 7.35–7.28 (m, 5H, Ar-H), 4.50 (s, 2H, OCH₂Ph), 3.65 (t, 2H, OCH₂CH₂).

  • IR : ν = 2220 cm⁻¹ (C≡N), 1710 cm⁻¹ (C=O).

Alternative Routes and Optimization

Patent WO2012062229A3 highlights a one-pot alkylation-formylation strategy using 3-(benzyloxy)propanal and indoline-7-carbonitrile under Mitsunobu conditions (DIAD, PPh₃). This method reduces step count but requires stringent moisture control. Additionally, microwave-assisted synthesis has been explored, reducing reaction times from hours to minutes (e.g., 30 minutes at 100°C) .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzyloxy)propyl]-5-formylindoline-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: 1-(3-(Benzyloxy)propyl)-5-carboxyindoline-7-carbonitrile.

    Reduction: 1-(3-(Benzyloxy)propyl)-5-formylindoline-7-amine.

    Substitution: Products depend on the nucleophile used, such as 1-(3-(Aminopropyl)-5-formylindoline-7-carbonitrile.

Scientific Research Applications

1-[3-(Benzyloxy)propyl]-5-formylindoline-7-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)propyl]-5-formylindoline-7-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the formyl and carbonitrile groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Attribute Target Compound Evidence Compound
Molecular Weight 323.4 g/mol 671.7 g/mol
Key Substituents - 3-(Benzyloxy)propyl (ether)
- 5-formyl (CHO)
- 7-cyano (CN)
- 3-(Benzoyloxy)propyl (ester)
- Trifluoroethoxy-phenoxy-ethylamino-propyl
- Oxalate
Functional Groups Aldehyde, nitrile, ether Ester, amine, trifluoroethoxy, oxalate salt
Hydrogen Bond Capacity Donors: 0; Acceptors: 4 Donors: 3; Acceptors: 14
Rotatable Bonds ~8 16
Therapeutic Potential Hypothesized as covalent inhibitor or intermediate Explicitly cited for medicinal use (e.g., enzyme/receptor modulation)

Key Differences and Implications

Benzyloxy vs. Benzoyloxy Substituents: The target compound’s benzyloxy group (ether) is hydrolytically stable, favoring prolonged metabolic half-life.

Formyl vs. Trifluoroethoxy-Phenoxy-Amino Chain: The formyl group in the target compound may enable covalent binding to nucleophilic residues (e.g., cysteine) in biological targets. The evidence compound’s trifluoroethoxy-phenoxy-ethylamino chain introduces fluorine atoms, enhancing lipophilicity and target affinity via hydrophobic/π-π interactions .

Molecular Complexity: The evidence compound’s higher molecular weight (671.7 vs. 323.4 g/mol) and rotatable bonds (16 vs.

Table 2: Inferred Pharmacokinetic Properties

Property Target Compound Evidence Compound
Solubility Moderate (polar nitrile/formyl) High (due to oxalate salt)
Metabolic Stability High (ether stability) Moderate (ester hydrolysis susceptibility)
Bioavailability Likely limited by solubility Enhanced via salt formulation

Biological Activity

1-[3-(Benzyloxy)propyl]-5-formylindoline-7-carbonitrile is an indoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a benzyloxy group, a formyl group, and a carbonitrile group, which contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The structural formula of this compound is represented as follows:

C16H18N2O2\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{2}

Key Features:

  • Indoline Core: A bicyclic structure that is common in many biologically active compounds.
  • Functional Groups: The presence of a formyl and carbonitrile group allows for diverse chemical reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems.

  • Enzyme Modulation: The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways crucial for cellular function.
  • Receptor Interaction: It can bind to receptors involved in signaling pathways, potentially leading to therapeutic effects in various diseases.

Anticancer Properties

Research has indicated that indoline derivatives exhibit significant anticancer activity. The specific compound under consideration has shown promise in inhibiting cancer cell proliferation.

  • Case Study: In vitro studies demonstrated that this compound reduced the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through caspase activation pathways .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties.

  • Research Findings: Studies have shown that it possesses antibacterial activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent in therapeutic applications.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds.

Compound NameStructure FeaturesBiological Activity
1-(3-(Benzyloxy)propyl)-5-formylindoline-7-amineAmine group instead of carbonitrileAnticancer and antimicrobial
1-(3-(Benzyloxy)propyl)-5-carboxyindoline-7-carbonitrileCarboxylic acid groupPotentially enhanced anticancer

Synthetic Routes

The synthesis of this compound can be achieved through several methods. A common approach includes:

  • Nucleophilic Substitution Reaction:
    • Reacting 5-formylindoline-7-carbonitrile with 3-(benzyloxy)propyl bromide in the presence of potassium carbonate.
    • Solvent: Dimethylformamide (DMF).
    • Conditions: Elevated temperatures to facilitate the reaction.

Q & A

Q. What approaches reconcile discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Optimize bioavailability via formulation (e.g., PEGylated nanoparticles) or prodrug strategies. Use PK/PD modeling to correlate plasma concentrations with efficacy. In vivo xenograft models with LC-MS monitoring of tumor penetration can validate hypotheses. Address metabolic instability through deuterium incorporation at labile sites (e.g., formyl group) .

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